![molecular formula C18H13Cl2N5O B2515105 6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-56-2](/img/structure/B2515105.png)
6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
“6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of triazolo[4,5-d]pyrimidin-7-ones and related derivatives has been a subject of interest due to their potential biological activities. A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives have been synthesized through reactions involving amino derivatives of pyranopyrimidines with different reagents, showcasing the compound's versatility in generating a range of heterocyclic compounds (El-Agrody et al., 2001). These synthetic pathways open new avenues for the development of compounds with potential pharmacological applications.
Potential Antimicrobial and Anticancer Applications
The antimicrobial activity of synthesized triazolopyrimidines has been investigated, with some compounds showing promising results against various microbial strains. This suggests a potential for developing new antimicrobial agents from the triazolo[4,5-d]pyrimidin-7-one scaffold (Lahmidi et al., 2019). Moreover, certain derivatives have been identified as promising anticonvulsant agents, highlighting the compound's potential in CNS disorder treatment (Divate & Dhongade-Desai, 2014).
Structural and Spectroscopic Characterization
The structural and spectroscopic analysis of triazolopyrimidine derivatives, including X-ray diffraction and NMR spectroscopy, has provided valuable insights into their molecular structures. These studies are essential for understanding the compound's chemical behavior and for designing molecules with desired properties (Lahmidi et al., 2019). Such detailed characterization is critical for advancing the use of these compounds in scientific research and potential therapeutic applications.
Supramolecular Chemistry and Material Science Applications
The compound's derivatives have been explored in the context of supramolecular chemistry, demonstrating their potential in forming hydrogen-bonded supramolecular assemblies. This opens up possibilities for their use in material science, particularly in the design of novel materials with specific electronic or optical properties (Fonari et al., 2004).
Mechanism of Action
Target of Action
While the specific targets of this compound are not known, it belongs to the class of triazolopyrimidines. Compounds in this class have been found to exhibit diverse biological activities and can interact with a variety of targets. For example, some triazolopyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Mode of Action
The mode of action would depend on the specific target of the compound. If it were to act as a CDK inhibitor, it would likely bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus disrupting cell cycle progression .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If it were to act as a cdk inhibitor, it could affect a variety of pathways related to cell cycle regulation and potentially others depending on the specific cdks it targets .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. If it were to act as a CDK inhibitor, it could potentially cause cell cycle arrest, leading to the inhibition of cell proliferation .
properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O/c1-11-3-2-4-13(7-11)25-17-16(22-23-25)18(26)24(10-21-17)9-12-5-6-14(19)15(20)8-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBZHCNKLKRFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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